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molecular formula C7H6N2O4 B8761517 5-Hydroxy-2-nitrobenzamide

5-Hydroxy-2-nitrobenzamide

Cat. No. B8761517
M. Wt: 182.13 g/mol
InChI Key: UDOVIEGERBRADX-UHFFFAOYSA-N
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Patent
US04205173

Procedure details

Methyl 5-hydroxy-2-nitrobenzoate (48 g) in 340 ml methanol was heated 30 hours at 107° in a pressure vessel with 140 ml NH3. The mixture was cooled and concentrated to dryness on the rotovap. Water was added (200 ml) and the solid filtered and dried to give 12 g product, m.135-8.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[NH3:15]>CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([NH2:15])=[O:8]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Name
Quantity
140 mL
Type
reactant
Smiles
N
Name
Quantity
340 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on the rotovap
ADDITION
Type
ADDITION
Details
Water was added (200 ml)
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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